5-Chloromethyl-4-methyl-isoxazole
Overview
Description
5-Chloromethyl-4-methyl-isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a chloromethyl group at the 5-position and a methyl group at the 4-position makes this compound unique and of interest in various fields of research and industry.
Biochemical Analysis
Biochemical Properties
5-Chloromethyl-4-methyl-isoxazole plays a pivotal role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects the activity of key signaling molecules such as kinases and phosphatases, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with biomolecules, which can lead to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins can facilitate the transport of this compound to various tissues, while specific transporters can mediate its uptake into cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, where it can influence energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloromethyl-4-methyl-isoxazole can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides to 2,3-dichloro-1-propene, followed by dehydrochlorination of the intermediate isoxazoline . Another method includes the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones containing a chlorine atom or isothiocyanate fragment at the double bond as a leaving group .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize environmental impact and reduce costs. These methods typically involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-4-methyl-isoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with alkynes and other unsaturated compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.
Cycloaddition Reactions: Reagents such as 18-crown-6 catalyst, K₂CO₃, and 4-toluenesulfonyl chloride are often used.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloromethyl-4-methyl-isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloromethyl-4-methyl-isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The isoxazole ring is known to interact with biological macromolecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloromethylisoxazole: Lacks the methyl group at the 4-position, which can affect its biological activity and chemical reactivity.
5-(Hydroxymethyl)isoxazole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
5-Chloromethyl-4-methyl-isoxazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHHSPGBYNBLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952195-20-9 | |
Record name | 5-Chloromethyl-4-methylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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